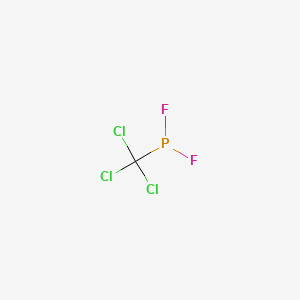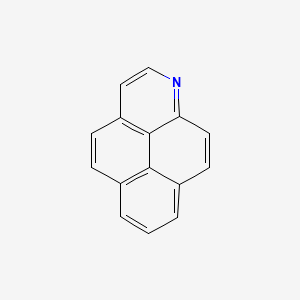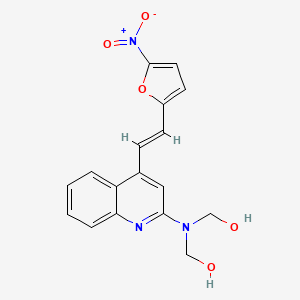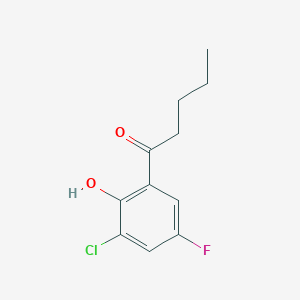![molecular formula C14H12Br2N2O3S B14743182 N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide CAS No. 5539-59-3](/img/structure/B14743182.png)
N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is a complex organic compound characterized by its unique structure, which includes bromine atoms, an ethoxy group, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method includes the condensation of 3,5-dibromo-2-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with acetic anhydride to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce the carbonyl group.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The bromine atoms and thiazole ring are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- **N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Uniqueness
N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and a thiazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Propriétés
Numéro CAS |
5539-59-3 |
|---|---|
Formule moléculaire |
C14H12Br2N2O3S |
Poids moléculaire |
448.1 g/mol |
Nom IUPAC |
N-[5-[(3,5-dibromo-2-ethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H12Br2N2O3S/c1-3-21-12-8(4-9(15)6-10(12)16)5-11-13(20)18-14(22-11)17-7(2)19/h4-6H,3H2,1-2H3,(H,17,18,19,20) |
Clé InChI |
SEYXHPMFHSTJHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)Br)C=C2C(=O)N=C(S2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
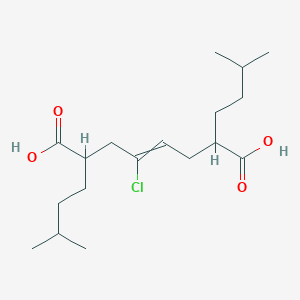
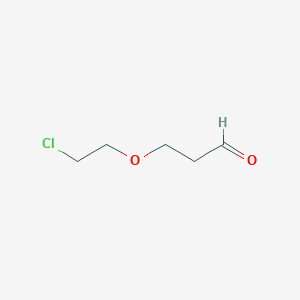
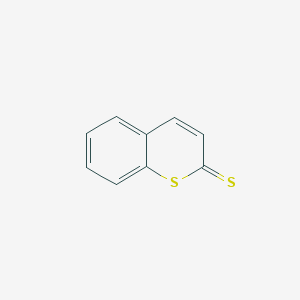
![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
